Tert-butyl N-(2-amino-3-methoxypropyl)carbamate
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Overview
Description
Tert-butyl N-(2-amino-3-methoxypropyl)carbamate is an organic compound commonly used in organic synthesis. It is characterized by the presence of a tert-butyl group, an amino group, and a methoxypropyl group. This compound is often utilized as a protecting group for amines in synthetic chemistry due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-amino-3-methoxypropyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-amino-3-methoxypropylamine. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 2-amino-3-methoxypropylamine attacks the carbonyl carbon of tert-butyl carbamate, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(2-amino-3-methoxypropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carbonyl compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amides.
Scientific Research Applications
Tert-butyl N-(2-amino-3-methoxypropyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic syntheses.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Applied in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-amino-3-methoxypropyl)carbamate involves its role as a protecting group. The tert-butyl group provides steric hindrance, protecting the amino group from unwanted reactions. The compound can be deprotected under acidic conditions, where the tert-butyl group is cleaved, releasing the free amine .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-(2,3-dihydroxypropyl)carbamate: Similar structure but with hydroxyl groups instead of a methoxy group.
Tert-butyl N-(3-hydroxypropyl)carbamate: Contains a hydroxyl group instead of a methoxy group.
Tert-butyl N-(3-amino-2-methoxypropyl)carbamate: Similar structure with slight variations in the positioning of functional groups.
Uniqueness
Tert-butyl N-(2-amino-3-methoxypropyl)carbamate is unique due to its specific combination of functional groups, which provides a balance of stability and reactivity. This makes it particularly useful as a protecting group in organic synthesis, offering ease of removal under mild conditions without affecting other functional groups in the molecule .
Properties
Molecular Formula |
C9H20N2O3 |
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Molecular Weight |
204.27 g/mol |
IUPAC Name |
tert-butyl N-(2-amino-3-methoxypropyl)carbamate |
InChI |
InChI=1S/C9H20N2O3/c1-9(2,3)14-8(12)11-5-7(10)6-13-4/h7H,5-6,10H2,1-4H3,(H,11,12) |
InChI Key |
KTJZGFSYVWTNHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(COC)N |
Origin of Product |
United States |
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